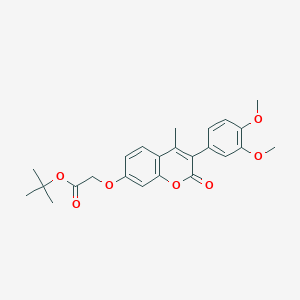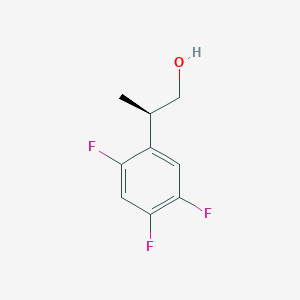![molecular formula C24H22ClN5O4 B2486172 8-(3-氯-4-甲氧基苯基)-3-(2-甲氧基乙基)-1-甲基-7-苯基-1H-咪唑并[2,1-f]嘧啶-2,4(3H,8H)-二酮 CAS No. 896300-31-5](/img/no-structure.png)
8-(3-氯-4-甲氧基苯基)-3-(2-甲氧基乙基)-1-甲基-7-苯基-1H-咪唑并[2,1-f]嘧啶-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O4 and its molecular weight is 479.92. The purity is usually 95%.
BenchChem offers high-quality 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
- 由Simo等人(1998年)进行的研究讨论了通过分子内烷基化过程合成新衍生物,包括类似化合物。这项研究提供了关于化学合成技术的见解,可以应用于您感兴趣的化合物(Ondrej Simo, A. Rybár, J. Alföldi, 1998)。
- Gao等人(2016年)致力于使用碳-11标记咪唑吡啶和嘌呤硫代乙酰胺衍生物,用于潜在的PET示踪剂,提出了一种追踪生物系统中类似化合物的方法(Mingzhang Gao, Min Wang, Q. Zheng, 2016)。
药理应用
- Zagórska等人(2009年)合成了类似化合物的N-8-芳基哌嗪基丙基衍生物,并发现了有效的5-HT(1A)受体配体,突显了具有抗焦虑和抗抑郁活性的潜力(A. Zagórska, Sławomir Jurczyk, M. Pawłowski等,2009)。
- Zagórska等人(2016年)对类似化合物的2-氟和3-三氟甲基苯哌嗪基烷基衍生物进行了研究,也强调了它们作为抗抑郁剂的潜力,进一步强调了该化合物在药理研究中的相关性(A. Zagórska, Adam Bucki, M. Kołaczkowski等,2016)。
分子建模和SAR研究
- Baraldi等人(2008年)在类似化合物上扩展了他们的结构-活性关系(SAR)研究,评估了各种取代基的影响,以提高效力和亲水性。这项研究为设计和优化化合物以提高功效和选择性提供了宝贵的见解(P. Baraldi, D. Preti, M. A. Tabrizi, et al., 2008)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H group and the 8-(3-chloro-4-methoxyphenyl) group.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl chloroacetate", "methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate", "3-chloro-4-methoxyaniline", "potassium carbonate", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-6-chloropurine by reacting 6-chloropurine with ammonia.", "Step 2: Synthesis of ethyl 2-amino-6-chloropurine-9-carboxylate by reacting 2-amino-6-chloropurine with ethyl chloroacetate in the presence of potassium carbonate.", "Step 3: Synthesis of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate by reacting ethyl 2-amino-6-chloropurine-9-carboxylate with methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate in the presence of acetic anhydride.", "Step 4: Reduction of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate to methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol using sodium borohydride in the presence of ethanol.", "Step 5: Synthesis of 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol with 3-chloro-4-methoxyaniline in the presence of hydrochloric acid and sodium hydroxide." ] } | |
CAS 编号 |
896300-31-5 |
分子式 |
C24H22ClN5O4 |
分子量 |
479.92 |
IUPAC 名称 |
6-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H22ClN5O4/c1-27-21-20(22(31)28(24(27)32)11-12-33-2)29-14-18(15-7-5-4-6-8-15)30(23(29)26-21)16-9-10-19(34-3)17(25)13-16/h4-10,13-14H,11-12H2,1-3H3 |
InChI 键 |
OWSGYDGXUFTPSX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)
![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2486103.png)
![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2486106.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)
